1,1-Bis(4-methoxyphenyl)-2-ethyl-1-butene
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Overview
Description
1,1-Bis(4-methoxyphenyl)-2-ethyl-1-butene is an organic compound characterized by the presence of two methoxyphenyl groups attached to a butene backbone
Preparation Methods
The synthesis of 1,1-Bis(4-methoxyphenyl)-2-ethyl-1-butene typically involves the reaction of 4-methoxybenzaldehyde with ethylmagnesium bromide, followed by a series of steps including dehydration and reduction. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1-Bis(4-methoxyphenyl)-2-ethyl-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide (BBr3) or sodium hydride (NaH).
Scientific Research Applications
1,1-Bis(4-methoxyphenyl)-2-ethyl-1-butene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-methoxyphenyl)-2-ethyl-1-butene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
1,1-Bis(4-methoxyphenyl)-2-ethyl-1-butene can be compared with other similar compounds, such as:
1,1-Bis(4-methoxyphenyl)ethene: This compound has a similar structure but lacks the ethyl group, resulting in different chemical and physical properties.
1,1-Bis(4-methoxyphenyl)propene:
1,1-Bis(4-methoxyphenyl)butane: The saturated butane backbone makes this compound less reactive compared to its unsaturated counterparts.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
94759-73-6 |
---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-[2-ethyl-1-(4-methoxyphenyl)but-1-enyl]-4-methoxybenzene |
InChI |
InChI=1S/C20H24O2/c1-5-15(6-2)20(16-7-11-18(21-3)12-8-16)17-9-13-19(22-4)14-10-17/h7-14H,5-6H2,1-4H3 |
InChI Key |
OGSRSXNHMBXRPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)CC |
Origin of Product |
United States |
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